molecular formula C21H20N6O3S B11249454 N-(4-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11249454
M. Wt: 436.5 g/mol
InChI Key: FTDOKQQSXCQAHX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazolo-triazine core

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the triazolo-triazine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their properties and applications.

    Triazolo-triazine derivatives: These compounds share the triazolo-triazine core but have different substituents, affecting their reactivity and biological activity.

    Other sulfonamide derivatives: These compounds have a sulfonamide group but differ in other structural aspects, influencing their chemical and biological properties.

The uniqueness of N-(4-METHOXYPHENYL)-2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and the triazolo-triazine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N6O3S/c1-13-3-5-14(6-4-13)11-17-19(29)23-20-24-25-21(27(20)26-17)31-12-18(28)22-15-7-9-16(30-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,24,29)

InChI Key

FTDOKQQSXCQAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)OC)NC2=O

Origin of Product

United States

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